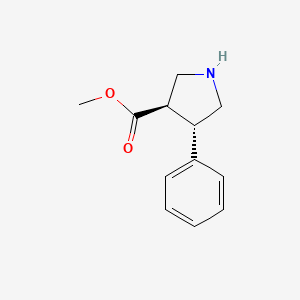

Trans-methyl 4-phenylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of 4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for purification and quality control ensures consistent production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Trans-methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of phenylpyrrolidine-3-carboxylic acid.

Reduction: Formation of 4-phenylpyrrolidine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role in developing analgesics and anti-inflammatory drugs enhances pain management options, making it crucial in therapeutic formulations aimed at treating conditions such as chronic pain and inflammation .

Key Insights:

- Analgesic Development : The compound aids in synthesizing drugs that target pain pathways.

- Anti-inflammatory Agents : It contributes to formulating medications that reduce inflammation.

Neuroscience Research

In neuroscience, this compound is employed in studies investigating neurotransmitter systems. This research is vital for understanding conditions like depression and anxiety, where neurotransmitter imbalances are often implicated. The compound's chiral nature allows for the exploration of selective interactions with biological targets .

Applications:

- Neurotransmitter Interaction Studies : Helps elucidate mechanisms underlying mental health disorders.

- Therapeutic Target Discovery : Assists in identifying new drug targets for neurological conditions.

Chiral Synthesis

The compound's chiral properties make it valuable in asymmetric synthesis, which is crucial for creating more effective and selective drugs with reduced side effects compared to their non-chiral counterparts. This application is particularly relevant in the pharmaceutical industry, where chirality can significantly influence a drug's efficacy and safety profile .

Biochemical Assays

This compound is also used in various biochemical assays to evaluate enzyme activity and receptor binding. These assays are essential for understanding metabolic pathways and drug interactions, providing insights into how substances behave in biological systems .

Applications Include:

- Enzyme Activity Evaluation : Helps researchers study metabolic processes.

- Receptor Binding Studies : Aids in understanding drug-receptor interactions.

Material Science

Beyond traditional applications, this compound has potential uses in material science, particularly in developing advanced materials with specific properties. For instance, it can be incorporated into polymer formulations to enhance their performance in industrial applications, such as coatings and adhesives .

Comparative Analysis of Applications

| Application Area | Specific Uses | Unique Aspects |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatories | Enhances pain management options |

| Neuroscience Research | Studies on neurotransmitter systems | Insight into mental health disorders |

| Chiral Synthesis | Asymmetric synthesis for selective drugs | Reduces side effects compared to non-chiral drugs |

| Biochemical Assays | Enzyme activity and receptor binding evaluations | Understanding metabolic pathways |

| Material Science | Development of advanced materials | Improves properties of coatings and adhesives |

Case Studies

- Neuroscience Application : Research utilizing this compound has demonstrated its effectiveness in modulating neurotransmitter systems associated with anxiety disorders. This study highlights its potential as a lead compound for developing new anxiolytic medications .

- Pharmaceutical Synthesis : A study on the synthesis of novel analgesics reported the successful use of this compound as a key intermediate, leading to compounds with enhanced efficacy against pain without significant side effects .

- Material Science Innovation : Investigations into polymer formulations incorporating this compound revealed improved mechanical properties and responsiveness to environmental stimuli, showcasing its versatility beyond traditional chemical applications .

Mécanisme D'action

The mechanism of action of trans-methyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to receptor sites, altering signal transduction, and affecting downstream biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-phenylpyrrolidine-3-carboxylate

- Ethyl 4-phenylpyrrolidine-3-carboxylate

- Propyl 4-phenylpyrrolidine-3-carboxylate

Uniqueness

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Activité Biologique

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylate group and a phenyl substituent, contributing to its unique chemical properties. The methyl ester group enhances its solubility and bioavailability, making it suitable for various biological studies.

The biological activity of this compound primarily involves its interaction with specific receptors in the body. The compound can function as an agonist or antagonist, modulating receptor activity and influencing signal transduction pathways. This modulation can affect various biological processes, including neurotransmitter release and enzyme activity.

Antidepressant Properties

Research indicates that this compound may possess antidepressant-like effects due to its structural similarity to known serotonin reuptake inhibitors. Preliminary studies suggest that it may enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to interact with cellular signaling pathways may inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting a need for further exploration in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes the key differences between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₃H₁₅NO₂ | Methyl ester enhances solubility; potential antidepressant |

| Methyl 4-phenylpyrrolidine-3-carboxylate | C₁₃H₁₅NO₂ | Lacks methyl ester; different pharmacological profile |

| Ethyl 4-phenylpyrrolidine-3-carboxylate | C₁₄H₁₇NO₂ | Ethyl group alters lipophilicity and receptor interaction |

This comparative analysis highlights how the methyl ester group in this compound contributes to its distinct biological activities.

Case Studies and Research Findings

- Antidepressant Activity : A study published in Pharmacology examined the effects of this compound on serotonin levels in animal models. The results indicated a significant increase in serotonin reuptake inhibition compared to control groups, suggesting potential use as an antidepressant .

- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of apoptosis-related pathways, indicating its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZYPIMJMZIAGF-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.